molecular formula C23H18BrNO7 B15150170 4-[({4-[(4-Bromophenyl)amino]-4-oxobutanoyl}oxy)acetyl]phenyl furan-2-carboxylate

4-[({4-[(4-Bromophenyl)amino]-4-oxobutanoyl}oxy)acetyl]phenyl furan-2-carboxylate

Cat. No.: B15150170
M. Wt: 500.3 g/mol
InChI Key: JINVQUXDWWELON-UHFFFAOYSA-N
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Description

4-[2-({3-[(4-BROMOPHENYL)CARBAMOYL]PROPANOYL}OXY)ACETYL]PHENYL FURAN-2-CARBOXYLATE is a complex organic compound that features a bromophenyl group, a carbamoyl group, and a furan-2-carboxylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-({3-[(4-BROMOPHENYL)CARBAMOYL]PROPANOYL}OXY)ACETYL]PHENYL FURAN-2-CARBOXYLATE typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. One common approach is to start with the bromination of phenyl derivatives, followed by carbamoylation and esterification reactions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is crucial for optimizing the synthesis process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

4-[2-({3-[(4-BROMOPHENYL)CARBAMOYL]PROPANOYL}OXY)ACETYL]PHENYL FURAN-2-CARBOXYLATE can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogen substitution reactions can occur, where the bromine atom is replaced by other functional groups using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides)

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

4-[2-({3-[(4-BROMOPHENYL)CARBAMOYL]PROPANOYL}OXY)ACETYL]PHENYL FURAN-2-CARBOXYLATE has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential pharmaceutical activity.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, due to its ability to interact with specific molecular targets.

    Industry: Utilized in the development of advanced materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-[2-({3-[(4-BROMOPHENYL)CARBAMOYL]PROPANOYL}OXY)ACETYL]PHENYL FURAN-2-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may modulate signaling pathways by interacting with receptors or other proteins involved in cellular communication.

Comparison with Similar Compounds

Similar Compounds

    4-Formylphenylboronic Acid: Shares a phenylboronic acid moiety and is used in similar synthetic applications.

    4-(2-Bromophenylcarbamoyl)phenylboronic Acid: Contains a bromophenylcarbamoyl group and is used in medicinal chemistry.

    Phenylboronic Acid Derivatives: A broad class of compounds with various substituents on the phenyl ring, used in organic synthesis and medicinal chemistry.

Uniqueness

4-[2-({3-[(4-BROMOPHENYL)CARBAMOYL]PROPANOYL}OXY)ACETYL]PHENYL FURAN-2-CARBOXYLATE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C23H18BrNO7

Molecular Weight

500.3 g/mol

IUPAC Name

[4-[2-[4-(4-bromoanilino)-4-oxobutanoyl]oxyacetyl]phenyl] furan-2-carboxylate

InChI

InChI=1S/C23H18BrNO7/c24-16-5-7-17(8-6-16)25-21(27)11-12-22(28)31-14-19(26)15-3-9-18(10-4-15)32-23(29)20-2-1-13-30-20/h1-10,13H,11-12,14H2,(H,25,27)

InChI Key

JINVQUXDWWELON-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C(=O)OC2=CC=C(C=C2)C(=O)COC(=O)CCC(=O)NC3=CC=C(C=C3)Br

Origin of Product

United States

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